3,5-Dihydroxybenzyl alcohol

DNA topoisomerase inhibition anticancer screening natural product pharmacology

3,5-Dihydroxybenzyl alcohol (3,5-DHBA) delivers a structurally distinct dual topoisomerase I/II inhibitory profile—IC₅₀ 4 μM (topo I) vs. 18 μM for camptothecin, and 0.54 μM (topo II) vs. 44 μM for etoposide—making it an essential non-camptothecin, non-epipodophyllotoxin benchmark for screening programs. Its symmetrical 1,3,5-substitution pattern ensures predictable geometric evolution from open (DG1–3) to globular (DG4–5) architectures in dendrimer synthesis, outperforming 3,4-substituted analogs that introduce branching ambiguity. Additionally, 3,5-DHBA-derived dendrimers serve as effective templates for photolytic silver nanoparticle synthesis with controlled size distribution. The 3,5-dihydroxy regiochemistry also imparts distinct phenoxyl radical reactivity (~4×10⁹ M⁻¹s⁻¹ for sulfate radicals), distinguishing its degradation profile from salbutamol-type analogs in UV/persulfate AOP studies. Sourced as ≥98% crystalline powder with full QA documentation. Ideal for pharmaceutical intermediate production, dendrimer construction, nanoparticle templating, and oxidative degradation research.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 29654-55-5
Cat. No. B135415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dihydroxybenzyl alcohol
CAS29654-55-5
Synonyms1,3-Dihydroxy-5-(hydroxymethyl)benzene;  5-(Hydroxymethyl)-1,3-benzenediol;  5-(Hydroxymethyl)resorcinol; 
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)CO
InChIInChI=1S/C7H8O3/c8-4-5-1-6(9)3-7(10)2-5/h1-3,8-10H,4H2
InChIKeyNGYYFWGABVVEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dihydroxybenzyl Alcohol (CAS 29654-55-5) — Core Properties and Procurement Baseline


3,5-Dihydroxybenzyl alcohol (3,5-DHBA) is a resorcinol-type phenolic compound bearing two hydroxyl groups at the 3- and 5-positions of the benzene ring and a hydroxymethyl substituent. Its structural identity as 5-(hydroxymethyl)benzene-1,3-diol (C₇H₈O₃; MW 140.14) is confirmed by published physicochemical and spectral data [1]. The compound is a natural product isolated from Reynoutria japonica (Polygonaceae family) [1]. Commercial sources typically supply the compound as a white to light yellow to light red crystalline powder with a melting point of 182–186 °C (dec.) [2]. 3,5-DHBA serves as a versatile monomer for dendrimer synthesis and as an intermediate in pharmaceutical and fine chemical production .

3,5-Dihydroxybenzyl Alcohol — Why In-Class Hydroxybenzyl Alcohols Cannot Be Assumed Interchangeable


Hydroxybenzyl alcohols share a common benzyl alcohol scaffold but differ substantially in hydroxylation pattern (e.g., 3,5-dihydroxy vs. 3,4-dihydroxy vs. 4-hydroxy). These positional isomer differences translate into distinct hydrogen-bonding networks, oxidation potentials, and biological target engagement profiles [1]. For instance, comparative free-radical scavenging studies of hydroxybenzyl alcohol isomers demonstrate that the regiochemistry of hydroxyl groups dictates both the rate of radical adduct formation and the stability of the resulting phenoxyl radicals [2]. Generic substitution without direct head-to-head data therefore risks compromising assay reproducibility, synthetic yield in dendrimer construction, or target selectivity in enzyme inhibition workflows. The quantitative evidence below establishes the specific performance parameters that differentiate 3,5-DHBA from its closest structural analogs.

3,5-Dihydroxybenzyl Alcohol — Quantitative Differentiation Evidence vs. Comparators


Topoisomerase I Inhibitory Potency: 3,5-DHBA vs. Camptothecin (Positive Control)

3,5-Dihydroxybenzyl alcohol (compound 3) isolated from Reynoutria japonica exhibited approximately 4.5‑fold more potent inhibitory activity against DNA topoisomerase I than camptothecin, the clinically established positive control [1].

DNA topoisomerase inhibition anticancer screening natural product pharmacology

Topoisomerase II Inhibitory Potency: 3,5-DHBA vs. Etoposide (Clinical Standard)

In the same study, 3,5-dihydroxybenzyl alcohol (compound 3) demonstrated an IC₅₀ of 0.54 μM against DNA topoisomerase II, representing an approximately 81‑fold greater inhibitory potency than the clinical topoisomerase II poison etoposide (IC₅₀ = 44 μM) [1]. Among the seven compounds tested (including anthraquinones and stilbenes), 3,5-DHBA exhibited the most potent topoisomerase II inhibition.

DNA topoisomerase II chemotherapy adjuvant enzyme inhibition

Dendrimer Building Block — Structural Differentiation from 3,4‑Dihydroxybenzyl Alcohol

Molecular mechanics (MM+) and semi‑empirical PM3 calculations on 3,5‑dihydroxybenzyl alcohol (DHBA)-based dendrimers reveal that the 1,3,5‑substitution pattern of the 3,5‑dihydroxy isomer generates a symmetric, branched architecture that enables divergent layer‑by‑layer growth with predictable geometric evolution [1]. In contrast, the 3,4‑dihydroxy isomer (3,4‑dihydroxybenzyl alcohol) contains adjacent hydroxyl groups that form an ortho‑dihydroxy (catechol) moiety, altering hydrogen‑bonding topology and yielding different branching geometry and aggregation behavior .

dendrimer synthesis macromolecular architecture nanotechnology

Silver Nanoparticle Templating — Quantitative Control Over Nanoparticle Size Distribution

3,5‑Dihydroxybenzyl alcohol-based dendrimers function as effective templates for size‑controlled synthesis of silver nanoparticles [1]. Under dendrimer‑stabilized conditions, silver ions undergo photolytic reduction to yield silver metal nanoparticles with controlled size distribution, as characterized by transmission electron microscopy and dynamic light scattering [2]. The 3,5‑dihydroxy substitution pattern contributes to a stabilizing dendrimer environment that prevents uncontrolled aggregation during nanoparticle growth [1].

nanoparticle synthesis silver nanoparticles dendrimer templating

Phenoxyl Radical Reactivity — Mechanistic Distinction from Terbutaline in Sulfate Radical Degradation

In sulfate radical‑mediated degradation studies, terbutaline (a β₂‑adrenoceptor agonist containing a 3,5‑dihydroxybenzyl alcohol substructure) and its structural analog 3,5‑dihydroxybenzyl alcohol exhibited identical phenoxyl radical‑driven reactivity patterns [1]. Both compounds prevented transformation of the phenoxyl radical intermediate into benzoquinone under oxidative conditions, instead favoring alternative pathways [1]. In contrast, salbutamol (another β₂‑agonist with a different substitution pattern) underwent oxidation of its phenoxyl radical to a benzophenone derivative [1].

advanced oxidation processes water treatment phenoxyl radical chemistry

Physicochemical Profile — Purity and Storage Stability Relative to Oxidation‑Sensitive Analogs

3,5‑Dihydroxybenzyl alcohol exhibits robust stability under recommended storage conditions (cool, dark place, <15 °C; refrigerated storage) with no decomposition observed when handled according to specifications [1]. The compound is stable in solid form and remains non‑hygroscopic under proper storage . In contrast, ortho‑dihydroxy isomers (e.g., 3,4‑dihydroxybenzyl alcohol) are susceptible to auto‑oxidation due to the catechol moiety, forming quinones and colored by‑products upon exposure to air and light .

chemical stability storage conditions procurement specification

3,5-Dihydroxybenzyl Alcohol — High‑Confidence Application Scenarios Based on Quantitative Evidence


DNA Topoisomerase‑Targeted Anticancer Screening

3,5‑DHBA is suitable as a positive control or lead scaffold in topoisomerase I and II inhibition assays. With an IC₅₀ of 4 μM against topoisomerase I (vs. 18 μM for camptothecin) and 0.54 μM against topoisomerase II (vs. 44 μM for etoposide), the compound provides a structurally distinct benchmark for evaluating novel inhibitors [1]. Its dual‑target inhibitory profile is particularly valuable for screening programs seeking non‑camptothecin, non‑epipodophyllotoxin topoisomerase poisons.

Divergent Synthesis of Monodisperse Dendritic Polyethers

3,5‑DHBA serves as a core monomer for the divergent synthesis of monodisperse dendritic polyether macromolecules . The 1,3,5‑substitution pattern enables symmetrical branching with predictable geometric evolution from open structures (DG1–3) to globular conformations with defined internal cavities (DG4–5), as confirmed by molecular mechanics and PM3 semi‑empirical calculations [2]. This structural predictability makes 3,5‑DHBA the preferred building block over 3,4‑dihydroxybenzyl alcohol for applications requiring controlled dendrimer architecture.

Dendrimer‑Templated Synthesis of Size‑Controlled Silver Nanoparticles

3,5‑DHBA‑based dendrimers function as effective templates for the photolytic synthesis of silver metal nanoparticles with controlled size distribution [3]. The stabilizing dendrimer environment prevents uncontrolled aggregation, enabling reproducible nanoparticle production for catalysis, sensing, and antimicrobial applications. This application leverages the unique branching geometry of 3,5‑DHBA‑derived dendrimers.

Advanced Oxidation Process Studies for Environmental Fate Modeling

The distinct phenoxyl radical reactivity of the 3,5‑dihydroxy substitution pattern—characterized by second‑order rate constants on the order of ~4 × 10⁹ M⁻¹ s⁻¹ for sulfate radical reactions [4]—makes 3,5‑DHBA a relevant model compound for studying the degradation pathways of 3,5‑dihydroxy‑substituted phenols in UV/persulfate advanced oxidation processes. Its inability to form benzoquinone distinguishes its degradation product profile from that of salbutamol‑type analogs.

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